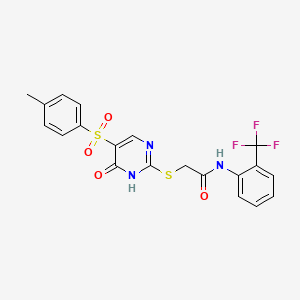![molecular formula C15H26N2O2 B2410940 N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide CAS No. 2361863-54-7](/img/structure/B2410940.png)
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide, commonly known as EPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. EPP belongs to the class of enkephalinase inhibitors, which are compounds that inhibit the breakdown of endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins, which are natural painkillers, in the body. EPP has been shown to have potential therapeutic applications in the treatment of pain, addiction, and depression.
作用機序
The mechanism of action of EPP involves the inhibition of enkephalinase, which is an enzyme that breaks down endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. EPP has been shown to increase the concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation. EPP has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
The advantages of using EPP in lab experiments include its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has also been shown to be effective in animal models of addiction and depression. The limitations of using EPP in lab experiments include its complex synthesis method and potential toxicity.
将来の方向性
For research on EPP include the development of more efficient synthesis methods, the optimization of EPP for therapeutic applications, and the evaluation of the safety and efficacy of EPP in human clinical trials. EPP may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to explore these potential applications.
合成法
The synthesis of EPP is a complex process that involves several steps. The first step involves the reaction of propylpiperidine with acrylonitrile to form a cyanoalkene intermediate. The cyanoalkene intermediate is then reacted with ethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with ethyl acrylate to form the final product, EPP.
科学的研究の応用
EPP has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has been shown to inhibit the breakdown of enkephalins, which are natural painkillers. This leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to have potential applications in the treatment of addiction. EPP has been shown to reduce drug-seeking behavior in animal models of addiction. EPP has also been shown to have potential applications in the treatment of depression. EPP has been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
特性
IUPAC Name |
N-ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-7-13-8-10-17(11-9-13)15(19)12-16(6-3)14(18)5-2/h5,13H,2,4,6-12H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOFTUPNIPXJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C(=O)CN(CC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

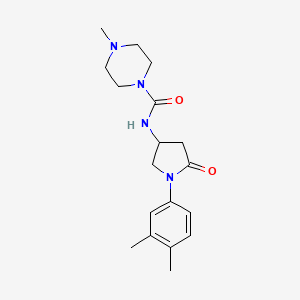
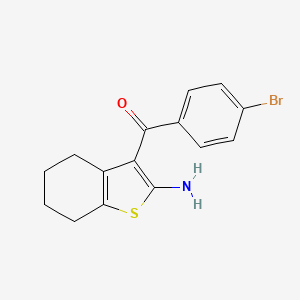
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
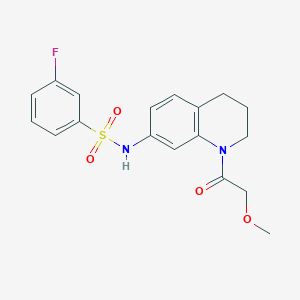
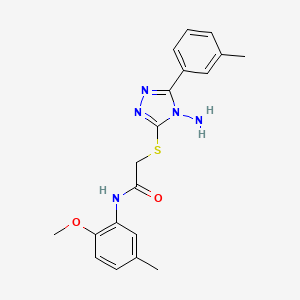
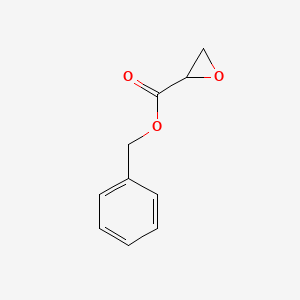
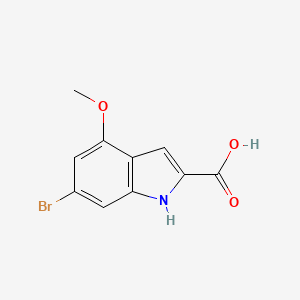
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
